molecular formula C27H25N3O5S B4557489 3,4-dimethoxy-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide

3,4-dimethoxy-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide

Cat. No.: B4557489
M. Wt: 503.6 g/mol
InChI Key: FTPCSAISBBOTCB-RDRPBHBLSA-N
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Description

3,4-dimethoxy-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide is a useful research compound. Its molecular formula is C27H25N3O5S and its molecular weight is 503.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 503.15149208 g/mol and the complexity rating of the compound is 865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Material Development

  • Synthesis of Complex Molecules

    Researchers have developed methods for synthesizing functionalized benzo[4,5]cyclohepta[1,2-b]naphthalenes, using related compounds as intermediates. This process is crucial for creating molecules with specific properties, useful in materials science and pharmacology (Hauser & Yin, 2000).

  • Enhanced Cyclization Techniques

    Studies have shown the effectiveness of boron trifluoride diethyl etherate in cyclization processes involving similar compounds, demonstrating the compound's utility in creating more complex chemical structures (Saitoh et al., 2001).

  • Antimicrobial Activity

    Research into derivatives of related compounds has explored their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. This includes studying their effects on various bacterial species and understanding the structure-activity relationships to enhance therapeutic efficacy (Patel et al., 2011).

  • Anticancer Evaluation

    Studies on phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share structural similarities, have shown potent cytotoxic activity against various cancer cell lines. This underscores the compound's potential utility in synthesizing new anticancer agents (Ravichandiran et al., 2019).

  • Cancer Stem Cell Targeting

    Research into novel benzoyl-dihydropyrimidine derivatives indicates potential applications in targeting cancer stem cells, showcasing the broader utility of similar compounds in developing targeted cancer therapies (Bhat et al., 2016).

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[(E)-C-methyl-N-(naphthalen-2-ylsulfonylamino)carbonimidoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S/c1-18(29-30-36(32,33)24-14-10-20-6-4-5-7-21(20)16-24)19-8-12-23(13-9-19)28-27(31)22-11-15-25(34-2)26(17-22)35-3/h4-17,30H,1-3H3,(H,28,31)/b29-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPCSAISBBOTCB-RDRPBHBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)/C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dimethoxy-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide
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